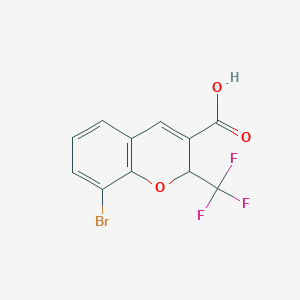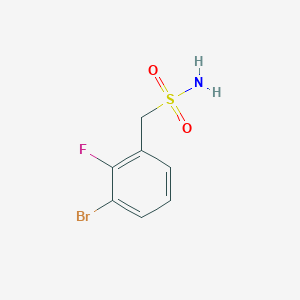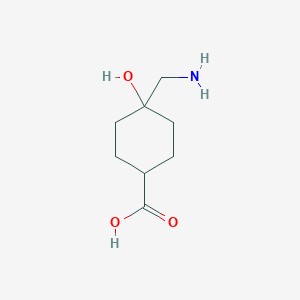
8-Chloro-5-fluoroisoquinoline-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-5-fluoroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₀H₄ClFN₂. It is a derivative of isoquinoline, featuring both chloro and fluoro substituents on the aromatic ring, as well as a nitrile group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
The synthesis of 8-Chloro-5-fluoroisoquinoline-1-carbonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Analyse Des Réactions Chimiques
8-Chloro-5-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-Chloro-5-fluoroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers use it to study the effects of halogenated isoquinolines on biological systems.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Chloro-5-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and selectivity towards these targets. The nitrile group also plays a role in modulating the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
8-Chloro-5-fluoroisoquinoline-1-carbonitrile can be compared with other halogenated isoquinoline derivatives, such as:
- 8-Chloroisoquinoline-1-carbonitrile
- 5-Fluoroisoquinoline-1-carbonitrile
- 8-Bromo-5-fluoroisoquinoline-1-carbonitrile
These compounds share similar structural features but differ in their halogen substituents. The unique combination of chloro and fluoro groups in this compound provides distinct chemical and biological properties, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C10H4ClFN2 |
|---|---|
Poids moléculaire |
206.60 g/mol |
Nom IUPAC |
8-chloro-5-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2/c11-7-1-2-8(12)6-3-4-14-9(5-13)10(6)7/h1-4H |
Clé InChI |
SUIPPBNLVNACDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1F)C=CN=C2C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


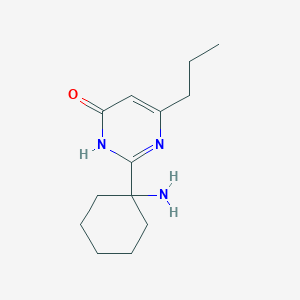
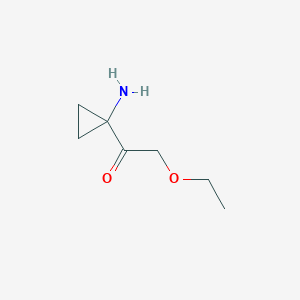
![Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13220592.png)
![3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one](/img/structure/B13220603.png)



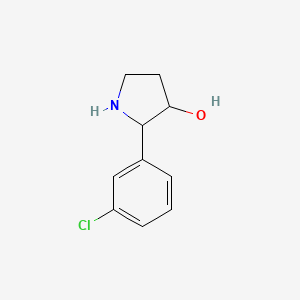
![1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13220632.png)
